molecular formula C7H8IN B12968764 4-Iodo-2,5-dimethylpyridine

4-Iodo-2,5-dimethylpyridine

Cat. No.: B12968764
M. Wt: 233.05 g/mol
InChI Key: GNBUIYQLKHMYJR-UHFFFAOYSA-N
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Description

4-Iodo-2,5-dimethylpyridine is a halogenated heterocyclic compound with the molecular formula C7H8IN It is a derivative of pyridine, where iodine is substituted at the 4th position and methyl groups are substituted at the 2nd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2,5-dimethylpyridine typically involves the iodination of 2,5-dimethylpyridine. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. This involves the initial nitration of 2,5-dimethylpyridine, followed by reduction to form the corresponding amine. The amine is then diazotized and subsequently iodinated to yield the final product. This method is advantageous due to its scalability and relatively high yield .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Iodo-2,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2,5-dimethylpyridine largely depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the pyridine ring. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the pyridine ring and the boronic acid .

Comparison with Similar Compounds

  • 2-Iodo-5-methylpyridine
  • 3-Iodo-2,5-dimethylpyridine
  • 4-Iodo-3,5-dimethylpyridine

Comparison: 4-Iodo-2,5-dimethylpyridine is unique due to the specific positioning of the iodine and methyl groups, which influences its reactivity and the types of reactions it can undergo. For example, the presence of methyl groups at the 2nd and 5th positions can provide steric hindrance, affecting the compound’s behavior in substitution reactions compared to its isomers .

Properties

Molecular Formula

C7H8IN

Molecular Weight

233.05 g/mol

IUPAC Name

4-iodo-2,5-dimethylpyridine

InChI

InChI=1S/C7H8IN/c1-5-4-9-6(2)3-7(5)8/h3-4H,1-2H3

InChI Key

GNBUIYQLKHMYJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C)I

Origin of Product

United States

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